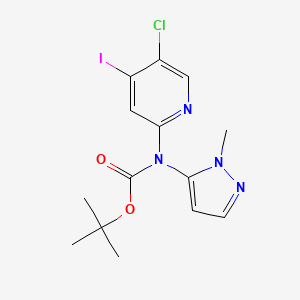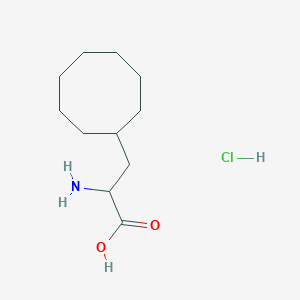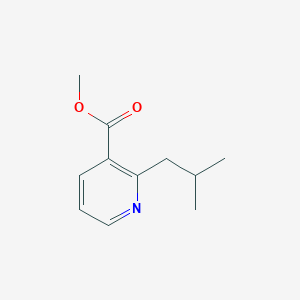
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine” is a chemical compound that belongs to the family of N-heterocycles . It is a derivative of pyrazole, a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The compound is protected by a Boc (tert-butyl carbamate) group, which is commonly used in organic synthesis to prevent undesired side reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve a one-pot amidation of N-Boc-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include a one-pot amidation of N-Boc-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Future Directions
The future directions for the research and development of this compound could potentially involve the exploration of its biological activities, exceptional photophysical properties, and high synthetical versatility . This could lead to the development of industrially and pharmaceutically crucial chemicals .
properties
IUPAC Name |
tert-butyl N-(5-chloro-4-iodopyridin-2-yl)-N-(2-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClIN4O2/c1-14(2,3)22-13(21)20(12-5-6-18-19(12)4)11-7-10(16)9(15)8-17-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSTBMWHFZCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=NN1C)C2=NC=C(C(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClIN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)


![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)


![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)